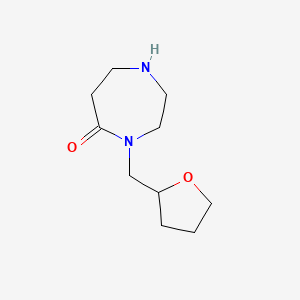

4-(Tetrahydro-2-furanylmethyl)-1,4-diazepan-5-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

4-(oxolan-2-ylmethyl)-1,4-diazepan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c13-10-3-4-11-5-6-12(10)8-9-2-1-7-14-9/h9,11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYRIXRVUOBEADT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2CCNCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

4-(Tetrahydro-2-furanylmethyl)-1,4-diazepan-5-one is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound features a diazepan ring substituted with a tetrahydrofuran moiety. This unique structure may contribute to its biological properties, including interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Case Studies and Research Findings

A review of existing literature reveals several key studies relevant to the biological activity of this compound:

- Psychotropic Activity Evaluation : A study synthesized various alkylamino derivatives of tetrahydro-1,4-benzodiazepin-5-one and assessed their psychotropic effects in mice. The results indicated that while some compounds exhibited high toxicity, they had minimal tranquilizing effects compared to classical benzodiazepines like diazepam .

- Anticancer Mechanisms : Another investigation into fluorinated diazines highlighted their metabolic activation pathways leading to significant antitumor activity. Although not directly involving this compound, the findings suggest potential pathways through which similar compounds could exert anticancer effects .

- In Vitro Studies : High concentrations of certain diazepan derivatives have shown pharmacological properties in vitro. These studies emphasize the importance of dosage in determining the efficacy and safety profile of these compounds .

Data Tables

Applications De Recherche Scientifique

The compound 4-(Tetrahydro-2-furanylmethyl)-1,4-diazepan-5-one , identified by its CAS number 1219960-43-6 , is a member of the diazepan class and has garnered interest in various scientific research applications. This article explores its applications, supported by data tables and case studies, while ensuring a comprehensive overview of its potential uses in different fields.

Structure and Composition

- Molecular Formula : C₁₀H₁₈N₂O₂

- Molecular Weight : 198.26 g/mol

- Functional Groups : Contains a diazepan ring and a tetrahydrofuran moiety.

Pharmaceutical Development

This compound has been investigated for its potential as a therapeutic agent. Its structural characteristics suggest it may exhibit pharmacological properties similar to other diazepines, which are known for their anxiolytic and sedative effects.

Chemical Synthesis

The compound can serve as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications that can lead to new compounds with diverse biological activities.

Table: Synthetic Pathways

| Reaction Type | Description |

|---|---|

| Alkylation | Introduction of alkyl groups to enhance activity |

| Acylation | Formation of acyl derivatives for targeted effects |

| Cyclization | Creating cyclic structures for drug development |

Material Science

Research has explored the use of diazepan derivatives in the development of new materials, particularly in the field of polymers. The incorporation of such compounds can modify the physical properties of polymers, enhancing their mechanical strength or thermal stability.

Example Application: Polymer Blends

Incorporating this compound into polymer blends has shown promise in improving flexibility and resilience, making it suitable for applications in coatings and adhesives.

Biological Studies

The compound's potential role in biological systems has been a subject of interest, particularly regarding its interaction with neurotransmitter systems.

Research Findings

Preliminary studies suggest that compounds with similar structures may influence neurotransmitter release and uptake, indicating possible applications in neuropharmacology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.